4-cyclopropanecarbonyl-1H-pyrazolehydrochloride

Description

Properties

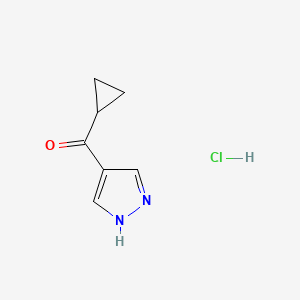

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

cyclopropyl(1H-pyrazol-4-yl)methanone;hydrochloride |

InChI |

InChI=1S/C7H8N2O.ClH/c10-7(5-1-2-5)6-3-8-9-4-6;/h3-5H,1-2H2,(H,8,9);1H |

InChI Key |

ZVDRNHGPQKATSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C2=CNN=C2.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-cyclopropanecarbonyl-1H-pyrazolehydrochloride involves several steps. One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents . Industrial production methods may involve the use of catalysts such as ruthenium or copper to enhance the yield and selectivity of the reactions .

Chemical Reactions Analysis

4-cyclopropanecarbonyl-1H-pyrazolehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .

Scientific Research Applications

In medicinal chemistry, pyrazole derivatives are explored for their cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities . In addition, pyrazole compounds are used as scaffolds in the synthesis of bioactive molecules and coordination complexes . The compound’s unique structure allows for diverse molecular interactions, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 4-cyclopropanecarbonyl-1H-pyrazolehydrochloride involves its interaction with specific molecular targets and pathways . Pyrazole compounds are known to interact with enzymes such as alcohol dehydrogenase and estrogen receptors . These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Cyclopropane vs.

- Substituent Effects : The 4-fluorophenyl group in the cyclopenta compound enhances lipophilicity and target binding in drug candidates, whereas the methoxyphenyl group in the dioxaindane derivative may improve solubility .

- Salt Forms: The hydrochloride salt of the main compound improves aqueous solubility, a critical factor for in vitro assays, whereas non-salt forms (e.g., dioxaindane derivative) may require formulation optimization .

Stability and Reactivity

- The cyclopropane ring in the main compound is prone to ring-opening reactions under acidic or oxidative conditions, limiting its use in harsh synthetic environments. In contrast, the cyclopenta ring in the fluorophenyl derivative offers greater stability for long-term storage .

- The pyrazole ring’s nitrogen atoms in both the main compound and the fluorophenyl derivative enable hydrogen bonding with biological targets, but the latter’s amine group provides additional sites for derivatization .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 4-cyclopropanecarbonyl-1H-pyrazole hydrochloride?

The synthesis typically involves a multi-step process:

Cyclopropane-carbonyl introduction : Reacting cyclopropanecarbonyl chloride with a pyrazole precursor under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine) .

Hydrochloride salt formation : Treating the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Characterization methods :

Q. How should researchers address instability issues during storage or handling?

The hydrochloride form improves stability but remains hygroscopic. Recommendations:

- Storage : Desiccate at -20°C under inert gas (argon) to prevent hydrolysis of the cyclopropane ring .

- Handling : Use anhydrous solvents (e.g., dry DMF) during reactions to avoid decomposition .

- Stability monitoring : Track degradation via periodic TLC or HPLC, noting byproducts like cyclopropane-carboxylic acid (retention time ~3.2 min under standard conditions) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of 4-cyclopropanecarbonyl-1H-pyrazole hydrochloride?

While open-source biological data is limited, structural analogs suggest:

- Target engagement : The cyclopropane moiety may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the pyrazole acts as a hydrogen-bond acceptor .

- In vitro assays : Test inhibition of cytochrome P450 isoforms (CYP3A4/2D6) due to potential metabolic interference from the cyclopropane group .

- Molecular docking : Use AutoDock Vina to model interactions with targets like cannabinoid receptors (analogous to anandamide derivatives in ) .

Q. How does the hydrochloride salt form influence pharmacokinetic properties in preclinical studies?

The hydrochloride salt improves aqueous solubility (logP ~1.2 vs. 2.5 for free base) but may affect bioavailability:

- Solubility vs. permeability trade-off : Use the Biopharmaceutics Classification System (BCS) to balance solubility enhancements against reduced passive diffusion .

- In vivo profiling : Administer via intravenous (salt form) vs. oral (free base) routes in rodent models, monitoring plasma concentrations via LC-MS/MS .

Q. How can researchers resolve contradictions in reported biological activity across studies?

Contradictions may arise from:

- Impurity artifacts : Trace solvents (e.g., DMSO) in stock solutions can confound assay results. Validate purity with -NMR and elemental analysis .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls like staurosporine .

- Species-specific effects : Compare rodent vs. human cell lines (e.g., HepG2 vs. primary hepatocytes) to identify translational gaps .

Q. What strategies optimize in vivo studies for this compound?

Key considerations:

-

ADME profiling :

Parameter Method Absorption Caco-2 cell permeability assay Metabolism Liver microsome incubation (human/rat) Excretion Radiolabeled -tracing in urine/feces -

Toxicity screening : Monitor off-target effects using zebrafish embryogenesis or organ-on-chip models .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts) in synthetic batches?

- Root causes :

- Solvent polarity effects : Compare DMSO-d6 vs. CDCl3 spectra for proton shift variations .

- Tautomerism : Pyrazole NH protons may exhibit dynamic exchange, broadening peaks at room temperature. Acquire spectra at 25°C and 50°C .

- Resolution : Use 2D NMR (HSQC, HMBC) to unambiguously assign cyclopropane and pyrazole carbons .

Methodological Recommendations

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

Q. How to design analogs with improved metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.